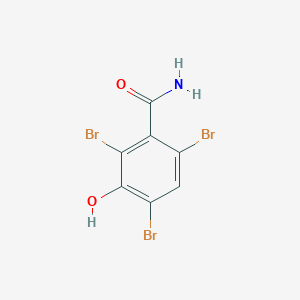![molecular formula C19H22N4O3S2 B262545 Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B262545.png)
Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659, which is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the signaling pathways of B cells, and its inhibition can lead to the suppression of B-cell receptor (BCR) signaling.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate involves the inhibition of BTK, which plays a crucial role in the signaling pathways of B cells. BCR signaling is essential for the survival and proliferation of B cells, and its dysregulation can lead to the development of B-cell malignancies. BTK inhibitors, such as this compound, can suppress BCR signaling and induce apoptosis in B-cell malignancies (Byrd et al., 2016).
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, this compound has been shown to induce apoptosis in CLL and NHL cells and inhibit tumor growth in animal models (Byrd et al., 2016). In clinical studies, BTK inhibitors, including this compound, have shown promising results in the treatment of CLL and NHL, with high response rates and durable remissions (Byrd et al., 2016).
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate has several advantages for lab experiments. It is a selective inhibitor of BTK, which allows for the specific targeting of B-cell malignancies. This compound has also shown promising results in preclinical and clinical studies, which makes it an attractive candidate for further research. However, there are also limitations to the use of this compound in lab experiments. The compound has limited solubility, which can affect its bioavailability and efficacy. There is also a risk of off-target effects, which can lead to adverse effects in non-target cells (Byrd et al., 2016).
Orientations Futures
For research include the development of more potent and selective BTK inhibitors, the investigation of combination therapies, and the use of BTK inhibitors in other diseases.
Méthodes De Synthèse
The synthesis of Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate involves several steps. The first step is the preparation of 4-(4-methylpiperazin-1-yl)benzoic acid, which is then reacted with thiophene-2-carbonyl chloride to form 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonyl)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with methyl 4-aminobenzoate to form the final product, this compound (Kawakami et al., 2016).
Applications De Recherche Scientifique
Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate has been extensively studied in scientific research due to its potential applications in various fields. One of the main research applications of this compound is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). BTK inhibitors, such as this compound, have shown promising results in preclinical and clinical studies for the treatment of these malignancies (Byrd et al., 2016).
Propriétés
Formule moléculaire |
C19H22N4O3S2 |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C19H22N4O3S2/c1-22-7-9-23(10-8-22)15-6-5-13(18(25)26-2)12-14(15)20-19(27)21-17(24)16-4-3-11-28-16/h3-6,11-12H,7-10H2,1-2H3,(H2,20,21,24,27) |
Clé InChI |
UYAFXKGUFVDAGE-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=S)NC(=O)C3=CC=CS3 |
SMILES canonique |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=S)NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)
![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)
![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)

